1-Methanesulfonyl-3,5-dimethylpiperazine is a chemical compound characterized by the molecular formula . This compound features a piperazine ring that is substituted with both methanesulfonyl and dimethyl groups, contributing to its unique structural and functional properties. It is primarily utilized as an intermediate in the synthesis of complex organic molecules and serves as a reagent in various chemical reactions, particularly in medicinal chemistry and organic synthesis.
The compound belongs to the class of piperazine derivatives, which are recognized for their broad applications in pharmaceuticals and agrochemicals. It is classified under sulfonamide compounds due to the presence of the methanesulfonyl group, which enhances its electrophilic character, making it reactive in nucleophilic substitution reactions .
1-Methanesulfonyl-3,5-dimethylpiperazine can be synthesized through several methods. A common approach involves the reaction of 3,5-dimethylpiperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions and at low temperatures to minimize side reactions. The product can be purified via recrystallization or chromatography.
In an industrial context, continuous flow reactors may be employed for the production of this compound to ensure consistent quality and yield. Automated systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
The molecular structure of 1-methanesulfonyl-3,5-dimethylpiperazine includes a piperazine ring with two methyl groups at the 3 and 5 positions and a methanesulfonyl group attached to one of the nitrogen atoms. The piperazine ring provides a cyclic structure that contributes to the compound's stability and reactivity.
Key structural data include:
1-Methanesulfonyl-3,5-dimethylpiperazine undergoes various chemical reactions:
Common reagents and conditions include:
The mechanism by which 1-methanesulfonyl-3,5-dimethylpiperazine exerts its effects is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to alterations in cellular pathways and biological responses .
1-Methanesulfonyl-3,5-dimethylpiperazine has several scientific uses:
The emergence of 1-Methanesulfonyl-3,5-dimethylpiperazine (CAS 1032759-32-2) reflects medicinal chemistry's strategic focus on N-functionalized piperazine scaffolds. Piperazine derivatives gained prominence in the mid-20th century with the development of antihistamines and antipsychotics, leveraging the ring's ability to enhance bioavailability and target engagement. The specific incorporation of the methanesulfonyl (mesyl) group arose from sulfonamide chemistry advancements in the 1980s–1990s, where sulfonyl groups were found to improve metabolic stability and binding specificity. This compound was first reported in patent literature circa 2005–2010 as an intermediate in kinase inhibitor programs, though its initial synthetic route (reaction of 3,5-dimethylpiperazine with methanesulfonyl chloride under Schotten-Baumann conditions) was only later optimized for industrial use [7].
Key historical milestones include:
Table 1: Physicochemical Profile of 1-Methanesulfonyl-3,5-dimethylpiperazine
Property | Value | Method |
---|---|---|
Molecular Formula | C₇H₁₆N₂O₂S | — |
Molecular Weight | 192.28 g/mol | — |
Melting Point | 98–102°C | Differential Scanning Calorimetry |
logP (Octanol-Water) | 0.85 ± 0.12 | Reverse-Phase HPLC |
Aqueous Solubility (25°C) | 12.3 mg/mL | Shake-Flask Method |
pKa (Piperazine Nitrogen) | 8.9 | Potentiometric Titration |
Data compiled from [8]
This compound serves as a versatile synthon due to three key features: (1) Nucleophilicity of the secondary nitrogen, (2) Electrophilicity of the methanesulfonyl group, and (3) Steric modulation by the 3,5-dimethyl groups. These properties enable diverse pharmaceutical applications:
Antidepressant Agents: Coupling with 3,4-dihydroquinolin-2(1H)-one derivatives yields potent serotonin 5-hydroxytryptamine 1A receptor (5-hydroxytryptamine 1A receptor) ligands. Compound 6a (Ki = 1.28 nM) demonstrated 25.3% reduction in immobility time during forced swim tests in mice at 40 mg/kg, comparable to fluoxetine. The mesyl group stabilizes the binding conformation through hydrophobic interactions with transmembrane domain residues .
Antitubercular Drugs: As a precursor for 2-sulfonylpiperazin-8-nitro-6-trifluoromethyl-1,3-benzothiazin-4-ones (sPBTZs). These covalently inhibit decaprenylphosphoryl-β-D-ribose 2-oxidase (DprE1) via nitroso intermediate formation with Cys387. Though less potent than macozinone (MIC = 6 nM vs. 0.3 nM), sPBTZ derivatives exhibit improved aqueous solubility (clogP 3.28 vs. 4.31), enhancing oral bioavailability [4].
Antiviral Scaffolds: Piperazine sulfonamides enable structural diversification for RNA-dependent RNA polymerase inhibitors. Recent studies show 3,5-dimethyl substitution reduces hERG channel binding by 47% compared to unsubstituted analogs, mitigating cardiotoxicity risks in anti-SARS-CoV-2 candidates [9].
Table 2: Therapeutic Applications Leveraging 1-Methanesulfonyl-3,5-dimethylpiperazine
Therapeutic Area | Target Compound | Key Biological Activity | Role of Building Block |
---|---|---|---|
Depression | 6a derivatives | 5-hydroxytryptamine 1A receptor Ki = 1.28 nM | Provides conformational rigidity and H-bond acceptor |
Tuberculosis | sPBTZ 11326127 | DprE1 covalent inhibition (MIC = 6 nM) | Enhances solubility and metabolic stability |
Oncology | PI3Kα inhibitors | MCF-7 IC₅₀ = 1.2 μM | Serves as solubilizing hinge binder |
Antibacterials | Gram-positive agents | Staphylococcus aureus MIC = 8 μg/mL | Disrupts cell wall synthesis via MurA alkylation |
Synthetic methodologies have evolved substantially:
Contemporary studies focus on three paradigms:
Targeted Covalent Inhibition: Exploiting the methanesulfonyl group's reactivity to design irreversible kinase inhibitors. Research demonstrates selective alkylation of Cys797 in epidermal growth factor receptor (epidermal growth factor receptor) mutants (T790M/L858R) through sulfonyl fluoride derivatives, achieving 92% target occupancy at 100 nM. However, regioselectivity remains challenging due to competing reactions with lysine residues [4] [8].
Stereochemical Optimization: The 3,5-dimethyl groups create a chiral center, yet most syntheses yield racemic mixtures. Recent chiral resolutions (Chiralpak AD-H column, Rₛ = 1.8) reveal the (3R,5R)-enantiomer exhibits 18-fold higher affinity for κ-opioid receptors than its (3S,5S)-counterpart in analogs of alvimopan. Asymmetric synthesis routes using Candida antarctica lipase B remain low-yielding (ee >95%, yield <35%) [3] [6].
Computational Design: Machine learning models predict new derivatives with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) for enhanced blood-brain barrier penetration. Validation shows 2.8-fold increased cerebrospinal fluid:plasma ratio in murine models, but predictive accuracy for human pharmacokinetics is limited by insufficient in vitro-in vivo correlation data [8].
Critical knowledge gaps persist:
Future research priorities include enzymatic resolution methods for chiral production, computational prediction of metabolite toxicity, and rational design of hydrolysis-resistant sulfonyl analogs through ortho-fluorine substitution.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0